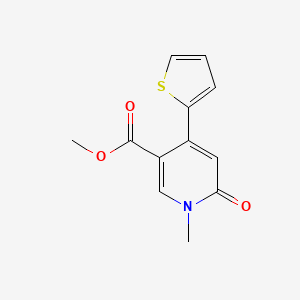

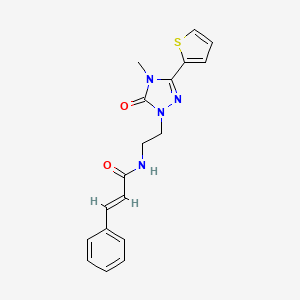

Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of dihydropyridine derivatives, including compounds similar to Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate, often involves multicomponent reactions, Hantzsch synthesis, or modifications thereof. For instance, electrochemical oxidation and controlled potential electrolysis in solvents like methanol and acetonitrile have been explored for synthesizing new types of dihydropyridine calcium blockers, indicating the complexity and versatility of methods available for creating such compounds (Ueno & Umeda, 1992).

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives can be elucidated using techniques such as X-ray diffraction crystallography, FT-IR, 1H and 13C NMR spectroscopy, and density functional theory (DFT) calculations. These methods provide insights into the geometric configuration, vibrational frequencies, and molecular electrostatic potential, contributing to a deeper understanding of the structural characteristics of these molecules (Pekparlak et al., 2018).

Chemical Reactions and Properties

Dihydropyridine derivatives undergo various chemical reactions, reflecting their reactivity and potential for functionalization. Oxidative imination reactions, for instance, demonstrate the ability of these compounds to form new bonds under the influence of oxidizing agents, leading to novel structures with different physicochemical properties (Soldatenkov et al., 2001).

Applications De Recherche Scientifique

Antihypertensive and Coronary Vessel Dilator Applications

Methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate is part of a class of compounds that exhibit significant antihypertensive properties and act as coronary vessel dilators. These compounds are synthesized through the condensation of enamines with ylidene acid esters, showing promise in clinical applications for cardiovascular health (Abernathy, 1978).

Synthesis and Biological Activity in Medicinal Chemistry

This compound belongs to a group of dihydropyrimidines/pyrimidines known for their broad range of biological activities. Research has focused on synthesizing various derivatives of these compounds, aiming to improve biological activity, reduce toxicity, and minimize undesirable side effects. Studies have shown that these compounds can exhibit significant antihypertensive activity (Rana, Kaur, & Kumar, 2004).

Anticancer and Anti-ulcer Applications

Research into 1,4-dihydropyridines/pyrimidines, which include methyl 1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxylate, has revealed potential anticancer and anti-ulcer applications. The compounds synthesized in this category have shown maximum anti-ulcer activity compared to control groups in some studies, indicating their potential in clinical settings for treating gastrointestinal disorders and possibly certain cancers (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).

Neuroprotective Properties

Some derivatives of this compound have been studied for their neuroprotective properties, particularly in the context of neurotoxicity induced by certain toxins. For example, the compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a derivative, has been extensively researched for its neurotoxic effects, which has led to the development of potential neuroprotective strategies using monoamine oxidase inhibitors (Heikkila, Manzino, Cabbat, & Duvoisin, 1984).

Antimicrobial and Antifungal Applications

In recent studies, derivatives of this compound have been evaluated for their antimicrobial and antifungal activities. The compound's ability to inhibit microbial growth suggests its potential use in developing new antimicrobial agents, which could be particularly useful in treating drug-resistant infections (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Corrosion Inhibition Properties

Another interesting application of this compound is in the field of corrosion inhibition. Studies have shown that certain derivatives can effectively inhibit corrosion in metals, suggesting potential industrial applications in protecting materials from corrosive environments (Singh, Quraishi, Gupta, & Dandia, 2016).

Propriétés

IUPAC Name |

methyl 1-methyl-6-oxo-4-thiophen-2-ylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-13-7-9(12(15)16-2)8(6-11(13)14)10-4-3-5-17-10/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSGVHUEQURZAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)C2=CC=CS2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

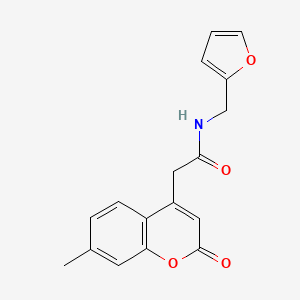

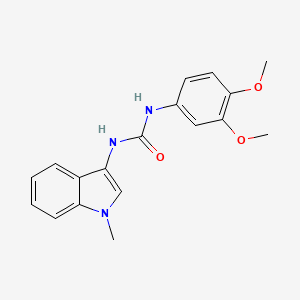

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)furan-2-carboxamide](/img/structure/B2486004.png)

![4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2486008.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B2486010.png)

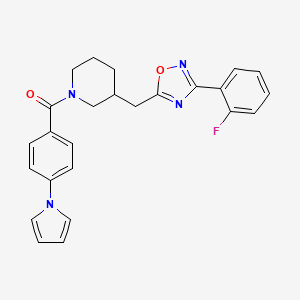

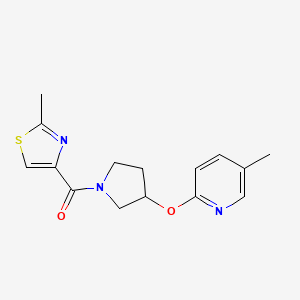

![6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine](/img/structure/B2486014.png)